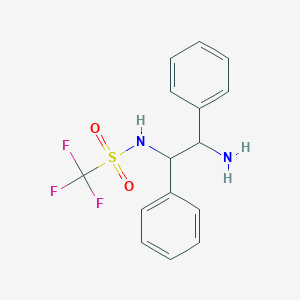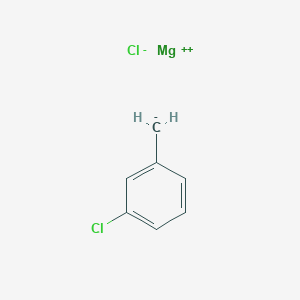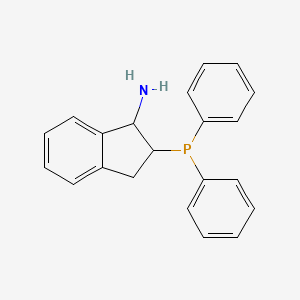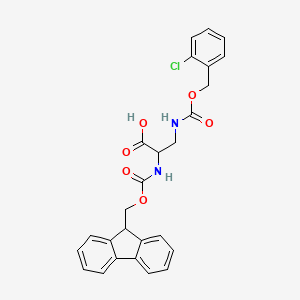
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((((2-chlorobenzyl)oxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dap(Z-2-Cl)-OH: is a derivative of diaminopropionic acid, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of diaminopropionic acid is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Z Protection: The side chain amino group is protected by reacting with benzyloxycarbonyl chloride in the presence of a base.
Chlorination: The ortho position of the benzyloxycarbonyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of Fmoc-Dap(Z-2-Cl)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols to introduce different functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Z Removal: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields diaminopropionic acid.
Substituted Derivatives: Substitution reactions yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-Dap(Z-2-Cl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design of novel proteins and enzymes with enhanced properties.
Medicine:
Drug Development: Fmoc-Dap(Z-2-Cl)-OH is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Mecanismo De Acción
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-Dap(Z-2-Cl)-OH participates in peptide bond formation during peptide synthesis.
Protecting Group Removal: The removal of protecting groups allows for the formation of the desired peptide sequence.
Comparación Con Compuestos Similares
Fmoc-Dap(Z)-OH: Similar compound without the chlorine substitution.
Fmoc-Dap(Boc)-OH: Similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Z.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position provides unique reactivity and allows for further functionalization.
Stability: The combination of Fmoc and Z protecting groups provides enhanced stability during peptide synthesis.
Propiedades
Fórmula molecular |
C26H23ClN2O6 |
|---|---|
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31) |
Clave InChI |
RBWACIVEQKMBCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


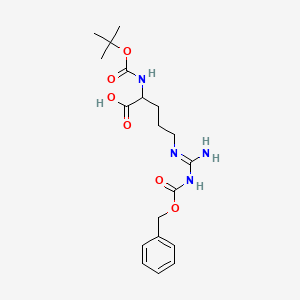
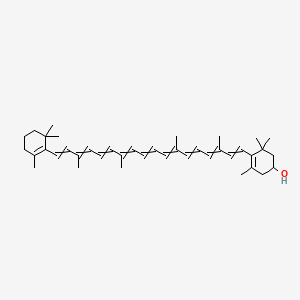
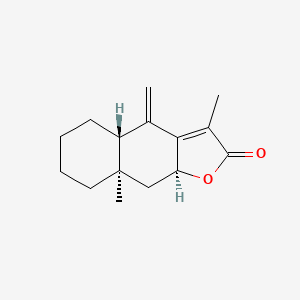
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)

![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
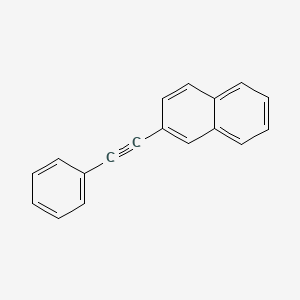
![7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole](/img/structure/B13385872.png)
